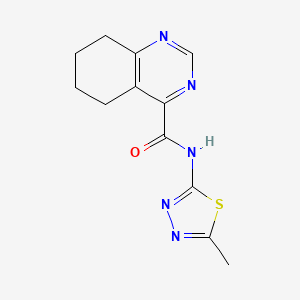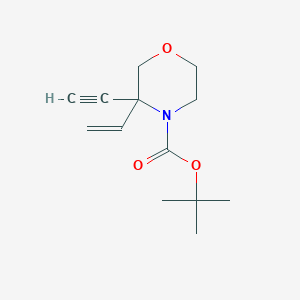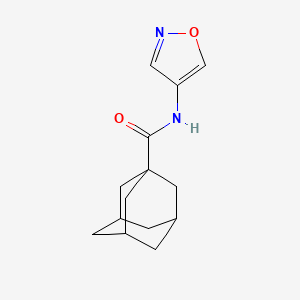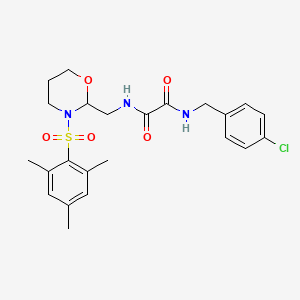
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTIQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTIQ is a heterocyclic compound that has a unique structure and exhibits promising biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain such as GABA, glutamate, and serotonin. This compound has been shown to enhance the activity of GABAergic neurotransmission, which is believed to be responsible for its anticonvulsant and anxiolytic activities. Furthermore, this compound has been found to inhibit the reuptake of serotonin, which is believed to be responsible for its antidepressant activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. This compound has been shown to decrease the frequency and duration of seizures, reduce anxiety-like behavior, and improve cognitive function. Furthermore, this compound has been found to increase the levels of various neurotransmitters such as GABA, serotonin, and dopamine in the brain.
Advantages and Limitations for Lab Experiments
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent biological activity, which makes it an ideal candidate for studying various neurological disorders. Furthermore, this compound has a unique structure, which makes it an interesting compound to study. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in animal models.
Future Directions
There are several future directions for the study of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One of the future directions is to investigate the potential of this compound in the treatment of other neurological disorders such as epilepsy, anxiety disorders, and depression. Furthermore, future studies could focus on the development of more potent and selective analogs of this compound. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound, which could help in the development of a potential drug candidate.
Synthesis Methods
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a multistep process that involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-chloro-5,6,7,8-tetrahydroquinazoline-2-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. Furthermore, this compound has been found to possess neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-7-16-17-12(19-7)15-11(18)10-8-4-2-3-5-9(8)13-6-14-10/h6H,2-5H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVSQJARMUCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)






![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)



![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine](/img/structure/B2476844.png)
![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)